(3R,4S)-1-benzyl-4-methylpyrrolidin-3-ol
Overview
Description
(3R,4S)-1-benzyl-4-methylpyrrolidin-3-ol: is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . It is a colorless liquid that is used in various scientific research applications. The compound is also known by its IUPAC name, (3R,4S)-1-benzyl-4-methyl-3-pyrrolidinol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-1-benzyl-4-methylpyrrolidin-3-ol typically involves the reaction of benzylamine with 4-methyl-3-pyrrolidone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: (3R,4S)-1-benzyl-4-methylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidines.
Scientific Research Applications
Chemistry: In chemistry, (3R,4S)-1-benzyl-4-methylpyrrolidin-3-ol is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, the compound is used to study enzyme interactions and as a ligand in binding studies. It is also used in the development of new pharmaceuticals .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is used in the development of drugs targeting specific molecular pathways .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various products .
Mechanism of Action
The mechanism of action of (3R,4S)-1-benzyl-4-methylpyrrolidin-3-ol involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
trans-1-Benzyl-3-methyl-piperidin-4-ol: Similar in structure but with a piperidine ring instead of a pyrrolidine ring.
Pyrrolidine: A simpler structure without the benzyl and methyl groups.
Uniqueness: (3R,4S)-1-benzyl-4-methylpyrrolidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl and methyl groups enhances its binding affinity and specificity for certain molecular targets, making it valuable in research and industrial applications .
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
(3R,4S)-1-benzyl-4-methylpyrrolidin-3-ol |
InChI |
InChI=1S/C12H17NO/c1-10-7-13(9-12(10)14)8-11-5-3-2-4-6-11/h2-6,10,12,14H,7-9H2,1H3/t10-,12-/m0/s1 |
InChI Key |
NTDFIGIMQABQLD-JQWIXIFHSA-N |
Isomeric SMILES |
C[C@H]1CN(C[C@@H]1O)CC2=CC=CC=C2 |
Canonical SMILES |
CC1CN(CC1O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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